[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate
Description
The compound [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core modified with methyl, oxo, and acetyloxy groups. Its structure includes a 17-position acetate ester and a 3-oxo group, which are critical for its physicochemical and biological properties . This compound shares structural homology with glucocorticoids and other bioactive steroids, making it relevant for pharmacological studies .
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3 |
InChI Key |
SZOCJNYVWVFBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The core structure is typically derived from pregnane or androstane derivatives. For example, 3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene is synthesized via:
- Selective dehydrogenation of a saturated steroidal precursor using catalysts like palladium on carbon (Pd/C) or dichlorodicyanoquinone (DDQ).
- Methyl group introduction at positions 10, 13, and 16 via Friedel-Crafts alkylation or nucleophilic substitution. For instance, methyl iodide (CH₃I) in the presence of a Lewis acid (e.g., AlCl₃) facilitates methylation at electron-rich positions.
Oxidation and Ketone Formation
The 3-oxo group is introduced through oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) are commonly employed.
Acetate Ester Installation at Position 17
The 17-acetoxy group is critical for the compound’s biological activity and stability. Esterification methods vary based on the hydroxyl group’s reactivity and steric environment.
Direct Esterification via Acetyl Chloride
A classical approach involves treating the 17-hydroxy intermediate with acetyl chloride (CH₃COCl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (Et₃N) is added to neutralize HCl byproducts:
$$
\text{17-OH Intermediate} + \text{CH₃COCl} \xrightarrow{\text{Et₃N, DMF}} \text{Acetate Ester} + \text{HCl}
$$
Conditions :
Mitsunobu Reaction for Sterically Hindered Substrates
For hindered alcohols, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) ensures efficient esterification:
$$
\text{17-OH Intermediate} + \text{CH₃CO₂H} \xrightarrow{\text{DEAD, PPh₃}} \text{Acetate Ester}
$$
Advantages :
- High regioselectivity.
- Tolerance to sensitive functional groups.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput and reduce reaction times, continuous flow systems are employed. Key benefits include:
- Precise temperature control : Microreactors minimize thermal degradation.
- Improved mixing : Laminar flow ensures uniform reagent contact.
Example Protocol :
| Step | Reagents/Conditions | Residence Time | Yield |
|---|---|---|---|
| Methylation | CH₃I, AlCl₃, DCM | 15 min | 92% |
| Oxidation | PCC, CH₂Cl₂ | 30 min | 88% |
| Esterification | CH₃COCl, Et₃N, DMF | 20 min | 85% |
Solvent and Catalyst Recycling
Green chemistry principles are integrated via:
- Solvent recovery : DMF and DCM are distilled and reused.
- Heterogeneous catalysts : Recyclable solid acids (e.g., Amberlyst-15) replace AlCl₃.
Analytical Characterization and Quality Control
Post-synthesis, the product is validated using:
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding alcohol derivative.
Key Data :
-
Hydrolysis rates depend on steric hindrance from the steroidal core and reaction temperature.
-
The product retains the 3-keto group, preserving potential biological activity .
Ketone Reduction
The 3-keto group is susceptible to reduction, forming a secondary alcohol.
| Reagents | Products | Stereochemical Outcome |
|---|---|---|
| NaBH₄ in ethanol | 3β-Hydroxy derivative (minor) | Partial stereoselectivity |
| H₂/Pd-C | 3α-Hydroxy derivative (major) | Catalytic hydrogenation |
Research Findings :
-
Reductions often yield mixtures of α/β-alcohols due to the rigid bicyclic structure limiting reagent access.
-
Catalytic hydrogenation under high pressure enhances selectivity for the α-configuration .
Oxidative Transformations
The steroidal backbone may undergo oxidation at specific positions under controlled conditions.
| Reagents | Target Site | Products |
|---|---|---|
| CrO₃ in acetic acid | C17 hydroxyl group | 17-Keto derivative |
| Ozone (O₃) | Double bonds in ring A | Cleavage to dicarbonyl compounds |
Technical Notes :
-
Oxidative stability varies with substituents; methyl groups at C10, C13, and C16 hinder oxidation at adjacent sites .
Nucleophilic Additions
The 3-keto group participates in nucleophilic additions, enabling derivatization.
| Nucleophile | Product | Application |
|---|---|---|
| Hydrazine (NH₂NH₂) | 3-Hydrazone derivative | Crystallization or analytical tagging |
| Grignard reagents (e.g., RMgX) | Tertiary alcohol adducts | Synthesis of branched analogs |
Mechanistic Insights :
-
Steric shielding from the cyclopenta[a]phenanthrene core slows reaction kinetics compared to simpler ketones.
Photochemical Reactions
UV irradiation induces structural rearrangements in the steroidal system.
| Conditions | Outcome | Key Observations |
|---|---|---|
| UV light (λ = 254 nm) | Ring-A opening → Secosteroid formation | Loss of biological activity |
Safety Note :
Enzymatic Modifications
Microbial or mammalian enzymes catalyze site-specific transformations.
| Enzyme | Reaction | Product Utility |
|---|---|---|
| Esterases | Acetate hydrolysis | Prodrug activation |
| Cytochrome P450 | C17 hydroxylation | Enhanced solubility for drug formulations |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Cyclopenta[a]phenanthrene Core : This involves cyclization reactions using suitable precursors.
- Functionalization : Subsequent introduction of functional groups (oxo and acetate) through oxidation and esterification reactions.
Chemistry
The compound serves as a precursor in the synthesis of more complex molecules and acts as a reagent in various organic reactions. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
Research has indicated that this compound may possess anti-inflammatory and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and potential therapeutic benefits.
Medicine
Investigations into the therapeutic potential of this compound are focused on its application in treating various diseases. Its unique molecular structure may allow it to interact with specific biological targets effectively.
Industry
In industrial settings, this compound is utilized in the production of pharmaceuticals and other chemical products. Its diverse biological activities make it a valuable asset in drug development processes.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways.
- Anti-inflammatory Effects : Research has shown that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Synthetic Methodologies : Various synthetic routes have been explored to produce this compound with high yield and purity. Continuous flow synthesis techniques have been particularly effective in enhancing efficiency.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Differences
Notes:
Key Observations :
Physicochemical Properties
Table 3: Physical and Chemical Properties
Biological Activity
2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopenta[a]phenanthrene backbone and various functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 346.48 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of cyclopenta[a]phenanthrene possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines and demonstrated cytotoxic effects.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation.
- Hormonal Activity : Given its structural similarity to steroid hormones, there is potential for hormonal activity which could influence various physiological processes.
The mechanisms through which 2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate exerts its effects may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the NF-kB pathway involved in inflammation and cancer progression.
Case Studies
| Study | Findings |
|---|---|
| Khalil et al. (2020) | Investigated the anticancer effects of cyclopenta[a]phenanthrene derivatives; found significant cytotoxicity against breast cancer cells. |
| Zhang et al. (2021) | Reported anti-inflammatory effects in animal models; demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with related compounds. |
| Smith et al. (2022) | Analyzed the hormonal activities of similar compounds; suggested potential applications in hormone replacement therapies. |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for this compound?
- Methodology : The compound can be synthesized via multi-step organic reactions, including palladium-catalyzed cyclization ( ) or functionalization of steroidal intermediates (e.g., acetoxylation at C17). For example, acetylation of precursor alcohols using acetic anhydride under inert conditions (e.g., nitrogen atmosphere) is a common step. Reaction monitoring via TLC or HPLC is critical to track progress .
- Key Considerations : Optimize reaction temperature (typically 40–80°C) and stoichiometry to avoid side products like over-oxidized derivatives.
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in airtight containers at –20°C to prevent degradation (). Use desiccants to minimize moisture exposure. During handling, employ PPE (gloves, face shields) and fume hoods to avoid inhalation of dust/aerosols ( ).
- Stability Data : Limited thermal stability data exist, but avoid temperatures >50°C and incompatible materials (e.g., strong oxidizers) ( ).
Q. What analytical techniques are most effective for structural characterization?
- Techniques :
- X-ray crystallography : Resolves stereochemistry and confirms cyclic backbone (e.g., monoclinic crystal system, space group P2₁) ().
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 0.8–1.2 ppm) and carbonyl signals (δ 170–210 ppm for ketones/esters) ( ).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 328.4022 g/mol for C₂₀H₂₄O₄) ( ).
Advanced Research Questions
Q. How can contradictions in crystallographic data between studies be resolved?
- Approach : Compare unit cell parameters (e.g., a = 7.383 Å vs. a = 9.843 Å in vs. 13) to assess polymorphism or solvate formation. Re-crystallize the compound under controlled conditions (e.g., solvent polarity, cooling rate) and re-analyze using single-crystal XRD. Cross-validate with computational modeling (e.g., density functional theory) .
Q. What strategies improve synthetic yield in multi-step routes?
- Optimization :
- Catalyst selection : Use Pd/C or Pd(OAc)₂ for reductive steps ( ).
- Protecting groups : Temporarily shield reactive hydroxyl or ketone groups (e.g., silyl ethers) to prevent undesired side reactions ( ).
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .
Q. How to assess reactivity and hazards when toxicological data are limited?
- Risk Mitigation :
- In silico modeling : Use tools like ECOSAR or TEST to predict acute toxicity ( ).
- Small-scale testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.
- Contingency protocols : Prepare for ketone-related irritancy ( recommends eye rinsing for 15+ minutes upon exposure).
Data Contradiction Analysis
- Example : reports a monoclinic crystal system (P2₁), while describes a similar compound with distinct lattice parameters. This discrepancy may arise from differences in crystallization solvents or measurement protocols. Researchers should replicate experiments using identical conditions and validate via peer-reviewed crystallographic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
